Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with a mercaptoethyl group. One common method is the nucleophilic substitution reaction where the mercaptoethyl group is introduced to the piperidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate can undergo various chemical reactions including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents or organometallic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar in structure but with a hydroxyl group instead of a mercaptoethyl group.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Contains an ethyl ester and a ketone group, differing in functional groups.
Uniqueness
Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where thiol reactivity is desired.
Properties
Molecular Formula |
C15H21NO2S |
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Molecular Weight |
279.4 g/mol |
IUPAC Name |
benzyl 4-(2-sulfanylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO2S/c17-15(18-12-14-4-2-1-3-5-14)16-9-6-13(7-10-16)8-11-19/h1-5,13,19H,6-12H2 |
InChI Key |
WLKOLWKUPMUAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCS)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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